3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound featuring a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Introduction of the Sulfonamide Group: The isoxazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Attachment of the Pyrrolidinone Moiety: The final step involves the coupling of the pyrrolidinone derivative with the isoxazole-sulfonamide intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, potentially forming new sulfonamide derivatives.
Scientific Research Applications
3,5-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidinone moiety may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole-4-sulfonamide: Lacks the pyrrolidinone moiety, potentially reducing its biological activity.
N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide: Similar structure but without the dimethyl groups, which may affect its reactivity and binding properties.
Uniqueness
The combination of the isoxazole ring, sulfonamide group, and pyrrolidinone moiety in 3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for drug discovery and development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3,5-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-10-15(11(2)23-18-10)24(21,22)17-9-12-5-6-16-13(8-12)19-7-3-4-14(19)20/h5-6,8,17H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDKFDWFBPSDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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